molecular formula C9H8Cl2O2 B3056438 2-(2,4-Dichlorophenyl)-1,3-dioxolane CAS No. 7144-98-1

2-(2,4-Dichlorophenyl)-1,3-dioxolane

Cat. No. B3056438
CAS RN: 7144-98-1
M. Wt: 219.06 g/mol
InChI Key: PTXMTZUUIOZOKF-UHFFFAOYSA-N
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Patent
US06008229

Procedure details

To a solution of 2-(2,4-dichlorophenyl)-1,3-dioxolane (31.9 g) in tetrahydrofuran (220 ml) was added dropwise 1.6M n-butyllithium in hexane (110 ml) at -60 to -50° C. in a dry ice-acetone bath, and the mixture was stirred at -50° C. After 1 hour, to the reaction mixture was added N,N-dimethylformamide (56.4 ml). After 15 minutes, the mixture was stirred at ambient temperature for 1 hour then water (200 ml) was added thereto. The mixture was extracted with ethyl acetate (100 ml) twice, the organic layer was washed with water 3 times, dried over magnesium sulfate and evaporated in vacuo. The residue was purified by flash silica gel chromatography eluted with n-hexane-ethyl acetate (10:1, V/V) and crystallized with diisopropyl ether to give 2,6-dichloro-3-(1,3-dioxolan-2-yl)benzaldehyde (4.91 g) as colorless crystals.
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
56.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH:9]1[O:13][CH2:12][CH2:11][O:10]1.C([Li])CCC.CN(C)[CH:21]=[O:22].O>O1CCCC1.CCCCCC>[Cl:1][C:2]1[C:3]([CH:9]2[O:10][CH2:11][CH2:12][O:13]2)=[CH:4][CH:5]=[C:6]([Cl:8])[C:7]=1[CH:21]=[O:22]

Inputs

Step One
Name
Quantity
31.9 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C1OCCO1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
220 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
110 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
56.4 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at -50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at ambient temperature for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (100 ml) twice
WASH
Type
WASH
Details
the organic layer was washed with water 3 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash silica gel chromatography
WASH
Type
WASH
Details
eluted with n-hexane-ethyl acetate (10:1, V/V)
CUSTOM
Type
CUSTOM
Details
crystallized with diisopropyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=O)C(=CC=C1C1OCCO1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.91 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.